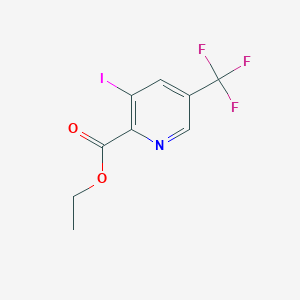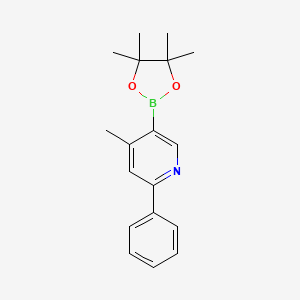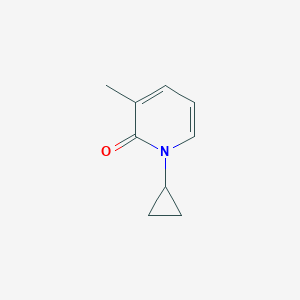
4-Methyl-3-nitrobenzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-nitrophthalic acid is an organic compound belonging to the family of phthalic acids It is characterized by the presence of a methyl group and a nitro group attached to the benzene ring of phthalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-methyl-3-nitrophthalic acid typically involves the nitration of phthalic anhydride followed by methylation. One common method includes the following steps:
Nitration: Phthalic anhydride is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is carried out at a temperature range of 100-110°C.
Methylation: The 3-nitrophthalic anhydride is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-methyl-3-nitrophthalic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The separation and purification steps are also optimized to remove any impurities and obtain high-purity 4-methyl-3-nitrophthalic acid .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-nitrophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro and methyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid; acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride; acidic conditions.
Substitution: Halogens (e.g., chlorine, bromine), sulfonating agents (e.g., sulfuric acid), nitrating agents (e.g., nitric acid); varying conditions depending on the specific reaction .
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or nitrated derivatives .
Scientific Research Applications
4-Methyl-3-nitrophthalic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-3-nitrophthalic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and induce various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to form covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
4-Methyl-3-nitrophthalic acid can be compared with other similar compounds, such as:
3-Nitrophthalic acid: Lacks the methyl group, resulting in different chemical reactivity and applications.
4-Methyl-3,5-dinitrobenzoic acid:
4-Nitrophthalic acid: Lacks the methyl group, affecting its chemical behavior and applications.
Properties
CAS No. |
42760-51-0 |
|---|---|
Molecular Formula |
C9H7NO6 |
Molecular Weight |
225.15 g/mol |
IUPAC Name |
4-methyl-3-nitrophthalic acid |
InChI |
InChI=1S/C9H7NO6/c1-4-2-3-5(8(11)12)6(9(13)14)7(4)10(15)16/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI Key |
FHGYVAFCOQSODD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



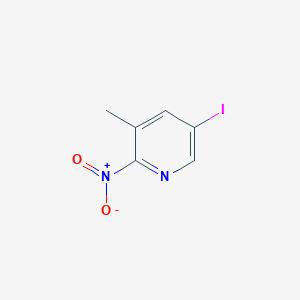
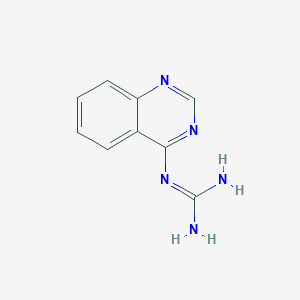


![tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13983575.png)
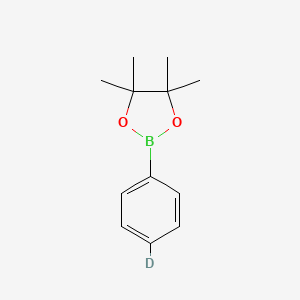
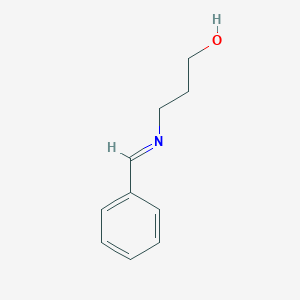
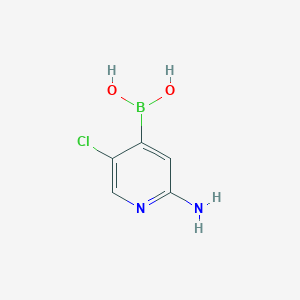
![tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13983609.png)
